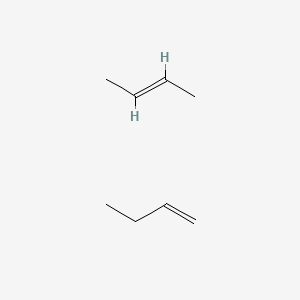

but-1-ene;(E)-but-2-ene

Description

Properties

IUPAC Name |

but-1-ene;(E)-but-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOOLIQYCQJDBG-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C.CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC=C.C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless, odorless, oily liquid; [CAMEO] Molecular Weight <= 2,500: Colorless liquid; > 2,500: Colorless or pale yellow semi-solid/liquid resin or solid; [CHEMINFO] Liquid; [MSDSonline] | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polybutene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 to 470 °F (USCG, 1999), 215-470 °F (open cup) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYBUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.81 to 0.91 at 59 °F (USCG, 1999) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

9003-29-6, 25167-67-3, 119275-53-5 | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, homopolymer (products derived from either/or But-1-ene/But-2-ene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYBUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Formation Pathways of Butene Isomers

Catalytic Dimerization of Lower Olefins to Butenes

The dimerization of ethylene (B1197577) is a primary industrial route for the production of butenes. This process can be achieved through both homogeneous and heterogeneous catalysis, with the choice of catalyst and reaction conditions dictating the selectivity towards specific butene isomers.

Homogeneous Ruthenium-Catalyzed Ethylene Dimerization in Aqueous Systems

While nickel and titanium-based catalysts are more common commercially, ruthenium complexes have been investigated for ethylene dimerization. illinois.edu Homogeneous catalysis offers advantages such as well-defined active sites, which allows for precise tuning of reactivity and selectivity at a molecular level. illinois.edu In some systems, the dimerization of ethylene can lead to the formation of butene, which can then undergo further reactions like ethenolysis to produce propylene. illinois.edu The development of catalysts that can operate in aqueous systems is an area of ongoing research, aiming to create more sustainable and environmentally friendly processes.

Heterogeneous Catalysts in Ethylene Oligomerization and Butene Formation

Heterogeneous catalysts are desirable for large-scale industrial processes due to easier separation from products and better thermal stability. osti.govmdpi.com Nickel-based catalysts supported on various materials are widely studied for ethylene dimerization. For instance, a Cr-promoted cobalt oxide on carbon catalyst has shown high selectivity for 1-butene (B85601) (53.5% - 82.4%) without the need for a co-catalyst. osti.gov Similarly, nickel-exchanged zeolites and metal-organic frameworks (MOFs) have demonstrated significant potential. A Ni-exchanged MOF, Ni-MFU-4l, exhibited a high turnover frequency and a remarkable 1-butene selectivity of up to 96.2%. mit.edu Another example is Ni-ZIF-8, which showed a 1-butene selectivity of over 85%. nih.gov

The nature of the support and the active metal sites plays a crucial role in determining the product distribution. For example, zeolites with strong Brønsted acid sites can promote the isomerization of 1-butene to 2-butenes, as well as the formation of higher oligomers and branched products. rsc.org In contrast, catalysts with controlled porosity and acidity can enhance the selectivity towards the desired linear butene isomers. mdpi.comrsc.org

Table 1: Performance of Various Heterogeneous Catalysts in Ethylene Dimerization

| Catalyst | Support/System | Butene Selectivity (%) | 1-Butene in C4 fraction (%) | Reference |

| Cr-CoOX/N-C | Carbon | 53.5 - 82.4 | 83.6 | osti.gov |

| Ni-MFU-4l | MOF | 98.4 | 97.8 | mit.edu |

| Ni-ZIF-8 | MOF | >85 | - | nih.gov |

| Ni-MCM-36 | Zeolite | ~81 | - | rsc.org |

| Ni-MCM-22 | Zeolite | ~81 | - | rsc.org |

| Ni(bpy)Cl2/SBA-15 | Mesoporous Silica (B1680970) | 77 | - | mdpi.comrsc.org |

| MixMOFs-Ni-b | MOF | 79.5 | - | rsc.org |

This table presents a selection of heterogeneous catalysts and their reported selectivities in the dimerization of ethylene to butenes.

Controlled Dehydration and Elimination Reactions Yielding Butene Isomers

The dehydration of alcohols provides an alternative route to butene isomers. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction mechanism and conditions.

Acid-Catalyzed Dehydration of Secondary Alcohols and Butene Formation

The acid-catalyzed dehydration of 2-butanol (B46777) is a classic method for producing a mixture of butene isomers. libretexts.org This reaction typically proceeds by heating the alcohol in the presence of a strong acid like sulfuric or phosphoric acid. libretexts.org The reaction temperature required depends on the structure of the alcohol, with secondary alcohols dehydrating at temperatures between 100°C and 140°C. libretexts.orglibretexts.org Both Brønsted and Lewis acids can catalyze this reaction. oup.com The use of solid acid catalysts such as Al₂O₃, SiO₂-Al₂O₃, and NiSO₄ has also been explored. oup.com The composition of the resulting butene isomers can be influenced by factors like the acid strength and the reaction temperature. oup.com For example, poisoning an Al₂O₃ catalyst with pyridine (B92270) can significantly increase the ratio of 1-butene to 2-butenes. oup.com

Mechanistic Aspects of Stereo- and Regioselective Elimination for Butenes

The dehydration of secondary alcohols like 2-butanol proceeds through an E1 mechanism. libretexts.orgjove.com This multi-step process involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a secondary carbocation intermediate. libretexts.orgjove.com A base, typically water or the conjugate base of the acid catalyst, then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

The regioselectivity of this elimination is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. lumenlearning.com Consequently, the dehydration of 2-butanol typically yields more 2-butene (B3427860) than 1-butene. libretexts.orglumenlearning.com Furthermore, the stereoselectivity of the reaction favors the formation of the more stable (E)-2-butene (trans-2-butene) over (Z)-2-butene (cis-2-butene). lumenlearning.com

In contrast, the E2 mechanism, which is a single-step concerted reaction, can also produce butenes. lumenlearning.com The stereochemistry of the E2 reaction is highly dependent on the anti-periplanar arrangement of the leaving group and the abstracted proton. lumenlearning.com While not the primary mechanism for alcohol dehydration, understanding E2 eliminations is crucial for designing synthetic routes that might favor the formation of the less substituted alkene (Hofmann product) by using a sterically hindered base. lumenlearning.com

Retro-synthetic Analysis and Strategies for Butene Isomer Construction

Retrosynthetic analysis is a problem-solving technique used to devise a synthetic plan for a target molecule by working backward from the product to simpler, commercially available starting materials. solubilityofthings.comnumberanalytics.comicj-e.org This approach involves "disconnections," which are imaginary bond-breaking steps that correspond to known chemical reactions in the forward (synthetic) direction. icj-e.org

For a simple alkene like but-1-ene or (E)-but-2-ene, the retrosynthetic analysis is straightforward. A primary disconnection would be of the carbon-carbon double bond, suggesting an elimination reaction as the key bond-forming step in the synthesis.

For But-1-ene:

Disconnection: C=C bond.

Precursor: A 1-butyl derivative.

Synthetic Strategy: An elimination reaction of a 1-halobutane (e.g., 1-bromobutane) with a sterically hindered base to favor the Hofmann product (1-butene). Alternatively, the dehydration of 1-butanol (B46404) via an E2 mechanism could be considered.

For (E)-but-2-ene:

Disconnection: C=C bond.

Precursor: A 2-butyl derivative.

Synthetic Strategy: An elimination reaction of a 2-halobutane (e.g., 2-bromobutane) with a small, strong base to favor the Zaitsev product (2-butene), with conditions optimized to maximize the yield of the more stable (E)-isomer. libretexts.org Acid-catalyzed dehydration of 2-butanol is also a direct route, as it favors the formation of (E)-2-butene. libretexts.orglumenlearning.com

This systematic approach allows chemists to identify multiple potential synthetic routes and select the most efficient one based on factors like starting material availability, reaction efficiency, and desired stereochemical outcome. fiveable.me

Detailed Reaction Chemistry and Mechanistic Studies of Butene Isomers

Electrophilic Addition Reactions of Butene Isomers

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich pi (π) bond attacks an electrophile. The subsequent reaction pathway is heavily influenced by the structure of the alkene and the nature of the electrophilic reagent.

The reaction of butene isomers with protic acids like halogen acids (HX) and sulfuric acid (H₂SO₄) proceeds through an initial protonation of the double bond. chemguide.co.uksavemyexams.comlibretexts.org The π electrons of the alkene attack the electrophilic hydrogen atom of the acid. chemguide.co.uklibretexts.org This initial step is the rate-determining step of the reaction. libretexts.org

But-1-ene: When but-1-ene reacts with a hydrogen halide (such as HCl or HBr) or sulfuric acid, the electrophilic hydrogen atom adds to one of the carbons of the double bond. numberanalytics.comnumberanalytics.comlibretexts.org This can theoretically lead to two different carbocation intermediates. The subsequent attack by the nucleophilic halide ion (X⁻) or hydrogensulfate ion (HSO₄⁻) on the carbocation completes the addition. savemyexams.comyoutube.com

(E)-but-2-ene: As a symmetrical alkene, the addition of a hydrogen halide or sulfuric acid to (E)-but-2-ene results in a single addition product. libretexts.orglibretexts.org For example, the reaction with HCl yields 2-chlorobutane. libretexts.org The initial protonation of either carbon of the double bond leads to the same secondary carbocation intermediate.

The general reaction conditions for these additions involve bubbling the gaseous hydrogen halide through the liquid alkene or using concentrated solutions of the acids. libretexts.org The rate of reaction with halogen acids increases in the order HF < HCl < HBr < HI, which corresponds to the decreasing bond strength of the H-X bond. libretexts.org

Table 1: Products of Electrophilic Addition to Butene Isomers

| Alkene | Reagent | Major Product |

| But-1-ene | HBr | 2-Bromobutane numberanalytics.comlibretexts.orglibretexts.org |

| (E)-but-2-ene | HCl | 2-Chlorobutane libretexts.org |

| But-1-ene | H₂SO₄ | Butan-2-yl hydrogen sulfate |

| (E)-but-2-ene | H₂SO₄ | Butan-2-yl hydrogen sulfate |

The regioselectivity of electrophilic addition to unsymmetrical alkenes like but-1-ene is governed by the stability of the carbocation intermediates formed during the reaction. This principle is famously summarized by Markovnikov's rule. numberanalytics.comsolubilityofthings.comlibretexts.orgwikipedia.org

Carbocation Stability: Carbocations are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl groups attached to the positively charged carbon. Their stability increases in the order: primary < secondary < tertiary. pearson.comsparkl.me This is due to the electron-donating inductive effects and hyperconjugation from the alkyl groups which help to delocalize the positive charge. sparkl.me

Markovnikov's Rule: This rule states that in the addition of a protic acid to an unsymmetrical alkene, the hydrogen atom attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms. numberanalytics.comlibretexts.orglibretexts.orgwikipedia.org The underlying chemical principle is the formation of the more stable carbocation intermediate. solubilityofthings.comwikipedia.org

In the case of but-1-ene reacting with HBr:

Pathway A (Markovnikov): Protonation of the terminal carbon (C1) results in a secondary carbocation at C2.

Pathway B (Anti-Markovnikov): Protonation of the internal carbon (C2) results in a primary carbocation at C1.

Since the secondary carbocation is more stable than the primary carbocation, Pathway A is favored, and the major product is 2-bromobutane. numberanalytics.comlibretexts.orglibretexts.orgbyjus.com The formation of the more stable intermediate has a lower activation energy, making this pathway faster. libretexts.org

(E)-but-2-ene , being symmetrical, does not exhibit this type of regioselectivity as protonation of either carbon of the double bond leads to the same stable secondary carbocation. pearson.com

While regioselectivity is key for unsymmetrical alkenes, stereochemistry becomes important when new chiral centers are formed.

But-1-ene: The reaction of but-1-ene with HBr produces 2-bromobutane, which contains a chiral center at the second carbon. Since the intermediate secondary carbocation is planar (sp² hybridized), the nucleophilic bromide ion can attack from either face with equal probability. youtube.com This results in the formation of a racemic mixture of (R)-2-bromobutane and (S)-2-bromobutane. numberanalytics.comyoutube.com The reaction is regioselective but not stereoselective. pearson.com

(E)-but-2-ene: The addition of a halogen like bromine (Br₂) to (E)-but-2-ene provides a classic example of stereospecific anti-addition. The reaction proceeds through a cyclic bromonium ion intermediate. doubtnut.comdocbrown.info The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bulky bromonium ion ring. doubtnut.com This anti-addition to the trans-alkene results in the formation of a meso compound, specifically meso-2,3-dibromobutane. doubtnut.commsu.edu In contrast, the anti-addition of bromine to cis-2-butene (B86535) yields a racemic mixture of enantiomers. msu.edu

Table 2: Stereochemical Outcome of Addition to Butene Isomers

| Alkene | Reagent | Product(s) | Stereochemical Description |

| But-1-ene | HBr | (R)-2-bromobutane and (S)-2-bromobutane | Racemic mixture numberanalytics.com |

| (E)-but-2-ene | Br₂ | meso-2,3-dibromobutane | Meso compound (anti-addition) doubtnut.commsu.edu |

Carbocation Intermediate Stability and Markovnikov's Rule in Butene Additions

Free Radical Addition Processes Involving Butene Isomers

In contrast to electrophilic additions, free radical additions can lead to different regiochemical outcomes, particularly with HBr in the presence of peroxides.

Free radical addition reactions are initiated by the formation of a radical, which can be achieved through photochemical (light-induced) or thermal (heat-induced) means. libretexts.orglibretexts.org

HBr Addition with Peroxides: The presence of peroxides initiates a radical chain reaction for the addition of HBr to alkenes. libretexts.orglibretexts.org This process leads to the "anti-Markovnikov" product. The weak oxygen-oxygen bond in the peroxide breaks upon heating or UV light exposure to form alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org This radical mechanism is specific to HBr; it is not favorable for HCl or HI. libretexts.orgchemistrysteps.com

Photochemical Additions: Other radical additions can be initiated photochemically. For instance, the photo-initiated reaction of thiols (like methanethiol) with but-2-ene leads to isomerization catalyzed by thiyl radicals. cdnsciencepub.comcdnsciencepub.com Similarly, the photochemical addition of N-haloamides to butenes has been studied. cdnsciencepub.comcdnsciencepub.com

The key steps in radical addition involve the addition of the initial radical to the double bond to form a radical adduct, followed by a chain propagation step.

Adduct Formation and Regioselectivity (Anti-Markovnikov): In the radical addition of HBr to but-1-ene, the bromine radical adds to the double bond. This addition is regioselective, favoring the formation of the more stable radical intermediate. libretexts.orglibretexts.org

Addition to C1: Forms a more stable secondary (2°) carbon radical at C2.

Addition to C2: Forms a less stable primary (1°) carbon radical at C1.

The stability of carbon radicals follows the same trend as carbocations (3° > 2° > 1°). Therefore, the bromine radical adds to the C1 carbon to produce the more stable secondary radical intermediate. This radical then abstracts a hydrogen atom from another HBr molecule to form the final product, 1-bromobutane, and regenerate a bromine radical to continue the chain. libretexts.org This outcome is referred to as anti-Markovnikov addition. libretexts.org

Isomerization: In some radical reactions, isomerization of the butene isomers is a significant competing process. For example, the addition of thiyl radicals (RS•) to but-2-ene is reversible. cdnsciencepub.com The intermediate adduct radical can decompose back to the reactants, but rotation around the central carbon-carbon single bond in the adduct can lead to the formation of the other butene isomer upon decomposition. cdnsciencepub.comcdnsciencepub.com This radical-catalyzed cis-trans isomerization can be much faster than the addition reaction itself. cdnsciencepub.comoup.com Similar isomerization processes have been observed in reactions involving iodine atoms and n-butenes. cdnsciencepub.com

Photochemical and Thermal Initiated Radical Additions to Butenes

Oxidation Reactions of Butene Isomers

The oxidation of butene isomers, including but-1-ene and (E)-but-2-ene, is a critical area of study in both atmospheric chemistry and industrial catalysis. These reactions can proceed through various pathways, leading to a range of products depending on the oxidant and reaction conditions.

The reaction of butene isomers with ozone in the gas phase is a significant process in the Earth's troposphere, contributing to the formation of secondary organic aerosols and other atmospheric pollutants. bham.ac.uk The initial step involves the 1,3-cycloaddition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide (POZ), also known as a molozonide. rsc.orgrsc.org This POZ rapidly decomposes into a carbonyl compound and a carbonyl oxide, commonly referred to as a Criegee intermediate (CI). rsc.orgwiley.com

The Criegee intermediates formed from the ozonolysis of butene isomers are highly energetic and can undergo several competing reaction pathways. rsc.org They can be collisionally stabilized by energy transfer to other molecules, forming stabilized Criegee intermediates (SCIs), or they can unimolecularly decompose. rsc.orgwiley.com

For (E)-but-2-ene, ozonolysis produces the syn-CH3CHOO Criegee intermediate. rsc.org This intermediate can undergo unimolecular decomposition, which is a source of hydroxyl (OH) radicals in the atmosphere. rsc.org The decomposition rate of syn-CH3CHOO at 293 K has been estimated to be in the range of 3–30 s⁻¹, with a value of 20 ± 10 s⁻¹ providing the best agreement with experimental data. rsc.org Criegee intermediates can exist as syn and anti conformers, which are not in rapid equilibrium due to a high rotational energy barrier. copernicus.org

The fate of the Criegee intermediate is dependent on its initial energy. Chemically activated CIs have a high internal energy and short lifetimes, while thermally stabilized CIs have longer lifetimes and can participate in bimolecular reactions. rsc.org

The fragmentation of the primary ozonide is a key step that determines the initial products of the ozonolysis reaction. For unsymmetrical alkenes like but-1-ene, the POZ can fragment in two different ways, yielding two different pairs of a carbonyl and a Criegee intermediate. The ozonolysis of but-1-ene results in the formation of two different aldehydes. ksu.edu.sa In contrast, the ozonolysis of both cis- and trans-2-butene yields two molecules of ethanal (acetaldehyde). vaia.com

The decomposition of the POZ is highly exothermic. researchgate.net The decomposition of ozonides can lead to the formation of various products, including aldehydes and carboxylic acids. researchgate.net Mass spectrometry studies, including those using 18O-labelled compounds, have been instrumental in elucidating the fragmentation patterns of ozonides. cdnsciencepub.com

| Butene Isomer | Primary Ozonolysis Products |

|---|---|

| but-1-ene | Formaldehyde (B43269) and Propionaldehyde |

| (E)-but-2-ene | Ethanal (Acetaldehyde) |

The stereoisomerism of butene has a notable influence on the products and radical yields of ozonolysis. Experimental studies have shown higher yields of OH radicals from the ozonolysis of trans-but-2-ene compared to cis-but-2-ene. copernicus.org This is attributed to a higher nascent (Z):(E)-CH3CHOO (or syn to anti) ratio from the decomposition of the POZ formed in trans-but-2-ene ozonolysis, with the assumption that only the (Z)-CI (or syn-CI) decomposition leads to OH formation. copernicus.org

Theoretical studies suggest that the ozonolysis of cis-alkenes predominantly forms anti-Criegee intermediates, while for trans-alkenes, the outcome is less clear and appears to be dependent on the alkene's structure. copernicus.org For cis-but-2-ene, it is predicted that the formation of (E)-CH3CHOO (anti-CI) is strongly favored (87%), whereas trans-but-2-ene ozonolysis results in a more equal distribution of the two conformers. copernicus.org

The catalytic oxidation of butene isomers is a significant industrial process for the production of valuable chemicals. For instance, n-butenes can be oxidized over vanadium pentoxide/phosphorus pentoxide (V2O5/P2O5) catalysts to produce maleic anhydride. ugr.es The reaction is typically carried out at temperatures between 350 and 450 °C. ugr.es

Studies have shown a surprising difference in the conversion yields of cis- and trans-2-butene to maleic acid under catalytic oxidation conditions. google.com A significantly higher yield of maleic acid is obtained from a feed high in cis-2-butene content compared to feeds with trans-2-butene or mixtures of the two isomers. google.com

The oxidation of n-butene isomers to butadiene can be achieved over a tin oxide and antimony oxide catalyst. rsc.org The mechanism is believed to involve the rate-determining step of an allylic hydrogen extraction from the adsorbed butene molecule by oxidic oxygen. rsc.org

Gas-Phase Ozonolysis Mechanisms and Atmospheric Relevance

Peroxidic Ozonide (POZ) Fragmentation Pathways and Product Yields

Hydrogenation and Dehydrogenation Reaction Mechanisms

The hydrogenation and dehydrogenation of butene isomers are fundamental catalytic reactions. The Horiuti-Polanyi mechanism is generally accepted to describe alkene conversions on transition-metal catalysts, involving a series of stepwise hydrogenation and dehydrogenation steps. mpg.de

In the case of 2-butene (B3427860) conversion, the mechanism proceeds through the formation of a key surface butyl species via a half-hydrogenation of the adsorbed alkene. mpg.de This butyl intermediate can then undergo β-hydride elimination to form an isomerized alkene or undergo reductive elimination with another adsorbed hydrogen atom to form butane (B89635). mpg.de

The dehydrogenation of n-butenes is an important route for the production of 1,3-butadiene (B125203). ugr.esresearchgate.net This can be achieved through catalytic dehydrogenation at high temperatures (600–700 °C) over a chromium/alumina (B75360) catalyst or through oxidative dehydrogenation at lower temperatures over catalysts like bismuth molybdates and ferrites. ugr.esresearchgate.net The oxidative dehydrogenation process is exothermic and follows the Mars and van Krevelen (MvK) mechanism, where the lattice oxygen of the metal oxide catalyst is the active oxidant. researchgate.net

Catalytic Hydrogenation Pathways of Butene Isomers

The catalytic hydrogenation and hydroisomerization of n-butenes are crucial processes in the hydrorefining of C4 cuts from cracking operations. conicet.gov.ar Palladium-based catalysts are widely used for these selective hydrotreatments. conicet.gov.ar The reaction network for n-butenes involves both hydrogenation to n-butane and isomerization between the butene isomers. Studies on commercial Pd/Al2O3 catalysts have shown that 1-butene (B85601) isomerization requires the presence of hydrogen to proceed. conicet.gov.ar

The mechanism for these reactions is generally understood to follow the Horiuti-Polanyi framework, which involves the formation of a key surface butyl species through the initial half-hydrogenation of the adsorbed alkene. mpg.detesisenred.net This butyl intermediate is considered common to cis-trans isomerization, H-D exchange, and hydrogenation pathways. mpg.de For n-butenes on a Pd/Al2O3 catalyst, it is proposed that the hydrogenation of 1-butene can proceed through two different radical intermediates (C₄H₉•), while the hydrogenation of 2-butenes occurs through only one of these radicals. conicet.gov.ar The formation of n-butane is thermodynamically favorable and is treated as an irreversible step. conicet.gov.ar

On palladium model catalysts, the competing pathways of cis-trans isomerization and hydrogenation are highly dependent on reaction conditions and the state of the catalyst surface. mpg.de At low temperatures (190–210 K), both hydrogenation and isomerization occur on a clean palladium surface, but the catalytic activity quickly diminishes due to the accumulation of hydrocarbon species. mpg.deresearchgate.net At higher temperatures (above 250 K), a sustained catalytic activity is observed for cis-trans isomerization, while sustained hydrogenation activity is not observed on the initially clean catalyst. mpg.de Interestingly, a carbon-covered palladium surface can sustain steady-state catalytic activity for both isomerization and hydrogenation. mpg.de

The selectivity of the hydrogenation process is a critical factor, particularly in processes like the selective hydrogenation of 1,3-butadiene where the goal is to produce butenes while minimizing their subsequent hydrogenation to butane. tesisenred.net The selectivity towards butene is significantly different for various metals; for instance, Pd(111) surfaces show nearly 100% selectivity to butenes, whereas Pt(111) is much less selective (up to 60%). tesisenred.net This difference is attributed to the relative stabilities of radical intermediates on the respective metal surfaces. tesisenred.net On platinum, the formation of these radical species appears to compete with the formation of butenes, which may explain its lower selectivity and the formation of butane as a primary product. tesisenred.net

Table 1: Summary of Catalytic Hydrogenation Findings for Butene Isomers

| Catalyst System | Temperature Range | Key Observations | Reference |

| Pd/Al₂O₃ (commercial) | -8 to 30 °C | Isomerization of 1-butene requires the presence of hydrogen. A kinetic model was developed for both hydrogenation and hydroisomerization. | conicet.gov.ar |

| Pd Model Catalyst (on Fe₃O₄ film) | 190–210 K | Both hydrogenation and isomerization occur but are quickly poisoned by hydrocarbon accumulation. | mpg.deresearchgate.net |

| Pd Model Catalyst (on Fe₃O₄ film) | >250 K | Sustained catalytic activity for cis-trans isomerization is observed, but not for hydrogenation on an initially clean surface. | mpg.de |

| Pd(111) Surface | Not specified | Exhibits nearly 100% selectivity for butenes from 1,3-butadiene hydrogenation. | tesisenred.net |

| Pt(111) Surface | Not specified | Shows lower selectivity (up to 60%) for butenes, with butane formed as a primary product due to competing radical formation. | tesisenred.net |

Kinetic Studies of Hydrogen Exchange in Ruthenium Systems Relevant to Butene Chemistry

Ruthenium complexes are effective catalysts for hydrogen activation and transfer reactions. Kinetic studies of H₂-D₂ exchange catalyzed by hydridochlorotris(triphenylphosphine)ruthenium(II), RuHCl(PPh₃)₃, in benzene (B151609) solution reveal extremely rapid reactions even at low temperatures and dilute catalyst concentrations. cdnsciencepub.com For these systems, the half-lives for the disappearance of D₂ or H₂ were typically between 100 and 300 seconds. cdnsciencepub.com The rate of exchange was found to be partly controlled by the mass transport of hydrogen. cdnsciencepub.com A key finding was that the original Ru-H bond in the complex does not significantly participate in the H₂-D₂ equilibration process; instead, the mechanism is proposed to involve the formation of di- and tetrahydride ruthenium species. cdnsciencepub.com

In other ruthenium systems, such as Ru(III) chloride in aqueous HCl, the complex homogeneously activates H₂. cdnsciencepub.com The kinetics for the reduction of associated species like Ru(IV) and Fe(III) by hydrogen were found to follow a consistent rate law: -d[H₂]/dt = k₁[H₂][Ru(III)] cdnsciencepub.com The rate constant, k₁, was determined to be 4.0 × 10¹⁴ exp [−23,800/RT] M⁻¹ sec⁻¹. cdnsciencepub.com

Studies on hydrogen atom transfer (HAT) from a ruthenium imidazole (B134444) complex, Ru(II)(acac)₂(py-imH), to TEMPO• provide further insight into the kinetics of hydrogen exchange. acs.org The reaction proceeds via a concerted HAT mechanism. acs.org The bimolecular rate constant for hydrogen transfer (k₃H) was 1400 ± 100 M⁻¹ s⁻¹ at 298 K. acs.org A significant kinetic isotope effect (KIE) was observed, with the rate constant for deuterium (B1214612) transfer (k₃D) being much slower at 60 ± 7 M⁻¹ s⁻¹, resulting in a KIE (k₃H/k₃D) of 23 ± 3. acs.org This large KIE, along with a significant difference in apparent activation energies (Ea₃D − Ea₃H = 1.9 ± 0.8 kcal mol⁻¹), suggests a tunneling mechanism for the hydrogen transfer. acs.org

Table 2: Kinetic Parameters for Hydrogen Exchange in Ruthenium Systems

| Ruthenium System | Reaction | Rate Law/Constant (at 298 K unless noted) | Key Mechanistic Insight | Reference |

| RuHCl(PPh₃)₃ | H₂-D₂ exchange | t₁/₂ ≈ 100-300 s | Involves formation of di- and tetrahydride species; original Ru-H bond does not participate. | cdnsciencepub.com |

| Ru(III) chloride | H₂ activation | k₁ = 4.0 × 10¹⁴ exp [−23,800/RT] M⁻¹ sec⁻¹ | Homogeneous activation of H₂. | cdnsciencepub.com |

| Ru(II)(acac)₂(py-imH) + TEMPO• | Hydrogen Atom Transfer | k₃H = 1400 ± 100 M⁻¹ s⁻¹ | Concerted HAT mechanism with significant quantum tunneling. | acs.org |

| Ru(II)(acac)₂(py-imD) + TEMPO• | Deuterium Atom Transfer | k₃D = 60 ± 7 M⁻¹ s⁻¹ | Large kinetic isotope effect (kH/kD = 23 ± 3) supports tunneling. | acs.org |

Hydroformylation, Carbonylation, and Oligomerization Reactions of Butene Isomers

Hydroformylation

Hydroformylation, or the oxo process, involves the reaction of alkenes with carbon monoxide and hydrogen to produce aldehydes. For butene isomers, this reaction is a significant industrial route to C5 aldehydes and alcohols. ugr.esgoogle.com The reaction is typically catalyzed by cobalt or rhodium complexes. ugr.es When n-butenes (but-1-ene and but-2-ene) are used as feedstock, the products are n-pentanal and 2-methylbutanal. ugr.es

Using rhodium catalysts, such as those with phosphine (B1218219) ligands, allows for influencing the ratio of linear (n-pentanal) to branched (2-methylbutanal) products, often favoring the more valuable linear aldehyde. google.comsciengine.com The reaction network is complex, involving both hydroformylation and isomerization. sciengine.com But-1-ene can be directly hydroformylated to produce both n-pentanal and the branched isomer. sciengine.com For but-2-ene to yield n-pentanal, it must first isomerize to a metal-alkene intermediate that is common with the hydroformylation of but-1-ene. sciengine.com The reversible isomerization between but-1-ene and but-2-ene can occur concurrently with the hydroformylation reaction. sciengine.com Reaction temperature plays a critical role; higher temperatures can facilitate the isomerization of but-1-ene to but-2-ene. sciengine.com Under preferred conditions with a rhodium catalyst, conversions can be high, with typically over 80% of but-1-ene and over 50% of but-2-enes being converted. google.com The resulting valeraldehyde (B50692) (pentanal) can be hydrogenated to produce pentanol (B124592) or oxidized to produce valeric acid. google.comgoogle.com

Carbonylation

The catalyzed reaction of butenes with carbon monoxide and a nucleophile like water or an alcohol is known as carbonylation or hydrocarboxylation. When water is used, the product is a carboxylic acid. ugr.es When an alcohol is used, the reaction yields an ester. google.com For example, the carbonylation of butadiene, which can be present in C4 streams with butenes, in the presence of an alcohol and a palladium-based catalyst system produces pentenoate esters. google.com

Oligomerization

Oligomerization is the process of converting light olefins like butenes into heavier molecules, such as octenes, dodecenes, and other higher olefins, which are valuable as gasoline components or chemical feedstocks. ugr.esresearchgate.net This reaction can be catalyzed by various systems, including solid phosphoric acid (SSPA), zeolites like ZSM-5, and supported metal catalysts. researchgate.netrsc.org

Nickel catalysts supported on materials like SiO₂-Al₂O₃ are used for the oligomerization of n-butenes. rsc.org The acidic properties of the support can be modified, for instance by steam-treating, to influence the formation of active nickel sites. rsc.org On these catalysts, the reaction proceeds via a coordinative mechanism involving Ni²⁺ Lewis acidic sites. rsc.org

Over cobalt-on-carbon catalysts, 1-butene can be oligomerized to produce linear octenes with high selectivity (70-85%). osti.gov The primary products are butene dimers (C8 olefins), with smaller amounts of trimers (C12 olefins). osti.gov During the reaction, significant isomerization of 1-butene to cis- and trans-2-butene occurs, often reaching thermodynamic equilibrium. osti.gov

Zeolite catalysts such as H-ferrierite and ZSM-5 are also effective for butene oligomerization. researchgate.netresearchgate.net Over H-ferrierite, 1-butene oligomerization is accompanied by double bond and skeletal isomerization, hydrogen transfer, cyclization, and cracking reactions. researchgate.net The primary C8 products from C4 olefin dimerization were identified as 3,4-dimethyl-2-hexene (B101118) and 3-methyl-2-heptene. researchgate.net When comparing ZSM-5 to SSPA for but-2-ene oligomerization, ZSM-5 was found to be more efficient at 4 MPa, producing a higher liquid yield. researchgate.net The product distribution differs, with SSPA favoring C8 products while ZSM-5 favors heavier C9+ products. researchgate.net

Table 3: Comparison of Catalytic Systems for n-Butene Oligomerization

| Catalyst System | Feedstock | Primary Products | Key Findings | Reference |

| Ni/SiO₂-Al₂O₃ | n-Butenes | Octene isomers | Reaction proceeds via a coordinative mechanism on Ni²⁺ Lewis acid sites. | rsc.org |

| Cobalt/Carbon | 1-Butene | Linear Octenes (70-85% selectivity), C12 olefins | >95% of oligomers were C8 olefins. Feed isomerizes to equilibrium. | osti.gov |

| H-ferrierite | 1-Butene | Branched C8 (3,4-dimethyl-2-hexene, 3-methyl-2-heptene), C12+ | Selectivity to oligomers is maximized at temperatures below 473 K. | researchgate.net |

| ZSM-5 | But-2-ene | C9+ olefins | More efficient than SSPA, with liquid yield ≥66.6%. | researchgate.net |

| SSPA | But-2-ene | C8 olefins | Less efficient than ZSM-5 under tested conditions. | researchgate.net |

Catalysis and Advanced Catalytic Systems for Butene Isomer Transformations

Catalytic Isomerization of Butene Isomers

The positional isomerization of the double bond in butene is a critical reaction for producing specific feedstocks for downstream applications. This transformation is typically catalyzed by either homogeneous or heterogeneous systems, each with distinct mechanisms and advantages.

Homogeneous catalysis, particularly utilizing Group VIII metal complexes, has been a subject of significant research for olefin isomerization. acs.org Ruthenium complexes, in particular, have demonstrated high efficacy in catalyzing the migration of double bonds in n-olefins. acs.org The catalytic cycle often involves the formation of a metal-hydride species which then adds to and eliminates from the olefin, thereby shifting the position of the double bond. researchgate.net

Research has shown that ruthenium(II) complexes can act as potent catalysts for the isomerization of terminal alkenes to internal alkenes. acs.org For instance, complexes like [RuClH(CO)(PPh₃)₃] and [RuCl₂(PPh₃)₃] have exhibited extremely high catalytic activity for such transformations under optimized, non-oxidative conditions. researchgate.net The mechanism is generally understood to proceed via a hydride addition-elimination pathway, where the kinetic product, often the Z-isomer, is formed preferentially. researchgate.net

A key aspect of this catalysis is the in-situ formation of the active catalytic species. Studies have suggested that various ruthenium sources can generate highly active per-alkene Ru(II) complexes that are the true catalysts. acs.org The isomerization reaction often displays an induction period, during which the precursor complex is converted into the catalytically active species. acs.org The interaction energy between the ruthenium center and the terminal alkene, such as 1-butene (B85601), is a significant driving force for the catalytic process. acs.org

| Catalyst Precursor | Substrate | Product(s) |

| [RuCl₂(PPh₃)₃] | Allylbenzene | cis/trans-β-styrene |

| [RuCl₂(PPh₃)₃] | 4-phenylbutene | 1-phenylbutenes |

Table 1: Examples of Ruthenium(II) Catalyzed Isomerization Reactions. ugent.be

Heterogeneous catalysts, particularly zeolites, offer advantages in terms of catalyst separation and recycling. Zeolites are crystalline aluminosilicates with well-defined microporous structures that can be tailored for specific catalytic applications. bohrium.comacs.org Their shape-selective properties and tunable acidity make them excellent candidates for butene isomerization. osti.gov

Ferrierite (FER), a zeolite with a two-dimensional pore structure, is a commercial catalyst used for butene isomerization. osti.gov The unique topology of ferrierite, with its intersecting 8- and 10-membered ring pores, allows for shape-selective reactions. osti.gov Research on "finned" ferrierite, where nanoscale protrusions are grown on the crystal surface, has demonstrated a significant enhancement in catalyst lifetime and selectivity towards isobutene from 1-butene. osti.gov This improvement is attributed to enhanced mass transport properties. osti.gov

Zeolites with 10-ring pore structures, such as ZSM-22 (TON topology), are particularly well-suited for the skeletal isomerization of 1-butene to isobutene. acs.org These structures facilitate the diffusion of the desired product while inhibiting the formation of larger oligomers. acs.org The catalytic activity of zeolites is closely linked to the nature and density of their acid sites, particularly Brønsted acid sites. bohrium.com Modifying the external surface acidity of zeolites, for instance through alkaline treatment, has been shown to improve the yield and selectivity of isobutene by favoring a monomolecular reaction pathway for 1-butene isomerization. bohrium.comacs.org

The control of stereoselectivity in butene isomerization, yielding predominantly either the (E)- or (Z)-isomer of but-2-ene, is a significant challenge. While thermodynamic equilibrium favors the (E)-isomer, achieving kinetic control to produce the less stable (Z)-isomer requires carefully designed catalytic systems. wiley.com

Recent advances have demonstrated that nickel-catalyzed systems can achieve stereodivergent isomerization of terminal alkenes at room temperature. wiley.com By tuning the ligand environment and additives, it is possible to selectively produce either the (E)- or (Z)-internal alkene. wiley.com The mechanism in these systems proceeds through a nickel-hydride mediated insertion/elimination pathway. wiley.comchemrxiv.org The stereochemical outcome is dictated by the steric and electronic properties of the phosphine (B1218219) ligands and other components of the catalytic system. wiley.com

The isomerization process can be influenced by the presence of different isomers in the feed. For example, in the dimerization of 1-butene over Ni-Ca-LTA zeolites, the parallel isomerization of 1-butene to 2-butene (B3427860) significantly affects the product distribution. utoronto.ca As the reaction progresses and the concentration of 2-butene increases, the catalyst can deactivate more rapidly. utoronto.ca Understanding these dynamic equilibria and their impact on catalyst performance is crucial for process optimization.

Heterogeneous Zeolite-Based Catalysts for Butene Isomerization

Polymerization Catalysis of Butene Isomers

The polymerization of butene isomers, particularly but-1-ene, leads to the production of polybutylene, a thermoplastic with valuable properties. The mechanism of this addition polymerization and the kinetics of the catalytic systems employed are critical areas of study.

Addition polymerization of alkenes involves the breaking of the carbon-carbon double bond and the formation of new single bonds to create a long polymer chain. studymind.co.uk In the case of but-1-ene and (E)-but-2-ene, this process is typically initiated by a catalyst. The general equation for the addition polymerization of an alkene can be represented as the joining of monomer units. docbrown.info

The polymerization of 1-butene, in particular, has been studied extensively. The resulting isotactic poly(1-butene) (iPB) is a semicrystalline thermoplastic with desirable mechanical properties. frontiersin.orgnih.gov However, its widespread use is limited by a complex polymorphic behavior and challenges in achieving very high molecular weights with homogeneous catalysts. frontiersin.orgnih.gov

Density Functional Theory (DFT) calculations have been employed to investigate the mechanistic aspects of 1-butene polymerization. frontiersin.orgnih.gov These studies analyze the regioselectivity of monomer insertion (1,2- vs. 2,1-insertion) and the termination reactions that compete with chain propagation. frontiersin.orgnih.gov A key finding is that after a 2,1-insertion of a 1-butene unit, termination reactions are favored over further propagation, which helps to explain the difficulty in obtaining high molecular weight iPB. nih.gov This is in contrast to propene polymerization, where 2,1-insertions are more readily incorporated into the growing polymer chain. frontiersin.org

Metallocene catalysts, particularly those based on zirconocenes activated by aluminoxanes like methylaluminoxane (B55162) (MAO), are highly effective for olefin polymerization. tandfonline.com These systems offer the ability to produce polymers with well-defined microstructures. tandfonline.com The combination of a zirconocene (B1252598) complex, such as (n-BuCp)₂ZrCl₂, with MAO creates a highly active catalytic system for the polymerization of olefins, including butene. google.com

The kinetics of butene polymerization using zirconocene/aluminoxane systems are influenced by several factors, including the Al/Zr ratio, the nature of the support (if any), and the reaction temperature. google.comnih.gov The MAO acts as a cocatalyst, activating the zirconocene precursor to form a cationic alkylzirconium species, which is the active site for polymerization. mdpi.com

Mechanistic Aspects of Addition Polymerization of But-1-ene and (E)-But-2-ene

Catalyst Design Principles and Characterization for Butene Conversions

The transformation of butene isomers is a cornerstone of various industrial chemical processes, demanding catalysts with high activity and precise selectivity. The design and characterization of these catalysts are guided by fundamental principles that link the catalyst's composition and structure to its performance. Advanced characterization techniques are crucial for understanding the physio-chemical properties of catalysts both before and after reactions, providing insights that inform the design of more efficient and durable systems. pnnl.govosti.gov

Ligand Effects and Metal Center Reactivity in Butene Catalysis

The reactivity and selectivity of transition metal catalysts in butene conversions are profoundly influenced by the interplay between the metal center and its surrounding ligands. numberanalytics.com Ligands, which are molecules or ions that bind to the central metal atom, modulate the catalyst's electronic and steric properties, thereby directing the reaction mechanism, rate, and product distribution. numberanalytics.comnumberanalytics.com

Electronic and Steric Effects: The electronic properties of a ligand, such as its ability to donate or withdraw electron density, alter the electronic configuration of the metal center. chemijournal.com For instance, in gold(I)-catalyzed reactions, catalyst activity has been observed to inversely correlate with the Lewis basicity of the phosphine ligand, suggesting that a more electrophilic metal center confers greater reactivity. nih.gov Steric effects, which arise from the physical size and arrangement of ligands, control access of the reactant molecules to the metal's active site. numberanalytics.comnumberanalytics.com Bulky ligands can create a specific steric environment that favors the formation of certain reaction intermediates, thereby enhancing selectivity. numberanalytics.com

Research Findings: Specific research has demonstrated the tangible impact of ligand design on butene isomerization. In rhodium-based catalysts, the choice of phosphine ligand is critical. For the isomerization of 1-butene, a rhodium catalyst with bulky tert-butyl (tBu) substituted phosphine ligands shows improved stability and a bias towards the formation of cis-2-butene (B86535) over the trans isomer. acs.orgsemanticscholar.org In contrast, a similar catalyst with cyclohexyl (Cy) substituted ligands deactivates more rapidly. acs.orgsemanticscholar.org This highlights how subtle changes in the ligand's structure can lead to significant differences in catalyst lifetime and selectivity. acs.org

Tungsten-catalyzed alkene isomerization provides another example where the ligand environment is crucial for stereoselectivity. By tuning the ligands, it is possible to selectively produce either the E- or Z-stereoisomer from the same starting material. rsc.org Preliminary studies suggest that for 7-coordinate tungsten catalysts, the presence of N-heterocyclic carbene (NHC) ligands can disfavor the re-association of the product with the metal center, leading to kinetic selectivity for the Z-isomer. rsc.org

The following table summarizes key findings on the influence of ligands in butene catalysis.

Table 1: Influence of Ligand Environment on Butene Catalysis

| Catalyst System (Metal/Ligand) | Reaction Type | Key Findings |

|---|---|---|

| [Rh(tBu2PCH2CH2PtBu2)]+ | 1-Butene Isomerization | Higher stability and kinetic selectivity for cis-2-butene. acs.orgsemanticscholar.org |

| [Rh(Cy2PCH2CH2PCy2)]+ | 1-Butene Isomerization | Rapid deactivation compared to the tBu-substituted system. acs.orgsemanticscholar.org |

| W(CO)3(CH3CN)3 / IPr (NHC Ligand) | Alkene Isomerization | Produces Z-selective isomerization, suggesting kinetic control. rsc.org |

| W(CO)3(CH3CN)3 / P(OPh)3 | Alkene Isomerization | Favors the thermodynamic E-isomer, suggesting product re-engagement. rsc.org |

Impact of Catalyst Structure (e.g., Metal-Organic Framework Defects) on Selectivity and Activity

Beyond the immediate coordination sphere of the metal center, the broader structure of the catalyst material plays a vital role in determining its efficacy. This is particularly evident in catalysts based on porous materials like zeolites and metal-organic frameworks (MOFs), where pore architecture and structural defects can dictate selectivity and activity. osti.govmdpi.com

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal nodes and organic linkers, offering a tunable platform for catalysis. mdpi.comrsc.org Their high thermal and chemical stability, particularly in zirconium-based MOFs, makes them suitable as catalysts and catalyst supports. osti.govacs.org

Structural defects within MOFs, such as missing linkers or entire metal-oxo clusters, can be deliberately engineered to enhance catalytic performance. rsc.org These defects create open metal sites that are accessible to reactants. In UiO-66, another Zr-based MOF, creating such defects has been shown to increase the number of effective open metal sites, thereby boosting catalytic activity. rsc.org Furthermore, modifying the organic linkers in MOFs can also tune selectivity. For example, incorporating amine (-NH₂) functional groups into the UiO-66 framework to create UiO-66-NH₂ introduces alkaline sites that improve butene selectivity during the selective hydrogenation of 1,3-butadiene (B125203). mdpi.com

The catalytic performance of MOF-derived materials can also be tuned. A high-activity ZrO₂@C catalyst, produced by calcining UiO-66, showed excellent performance for the isomerization of 2-butene to 1-butene. nih.gov The catalyst's activity and selectivity were highly dependent on the calcination temperature, which influenced the acidity and surface area of the final material. nih.gov

Zeolites: In zeolites, catalyst structure also dictates performance. For the skeletal isomerization of 1-butene to isobutene, modifying the structure of ferrierite (FER) zeolite by synthesizing "finned" protrusions on the crystal surface enhances mass transport. osti.gov This structural change leads to a threefold enhancement in catalyst lifetime and a 12% increase in isobutene selectivity compared to conventional ferrierite. osti.gov

The following table summarizes the impact of catalyst structure on butene conversions.

Table 2: Impact of Catalyst Structure on Butene Conversion

| Catalyst / Support | Structural Feature | Reaction | Observed Effect |

|---|---|---|---|

| NU-1000 (Zr-MOF) | Dehydrated Zr₆O₈ Nodes | 1-Butene Isomerization & Hydrogenation | Nodes become active sites for H₂ cleavage, enabling dual reaction pathways. osti.govacs.orgosti.gov |

| UiO-66-NH₂ (Zr-MOF) | -NH₂ Functional Groups on Linker | 1,3-Butadiene Hydrogenation | The alkaline environment improves selectivity to butenes. mdpi.com |

| Defective UiO-66 (Zr-MOF) | Missing-Linker/Cluster Defects | General Catalysis | Creates effective open metal sites, enhancing catalytic performance. rsc.org |

| ZrO₂@C (from UiO-66) | Calcination Temperature | 2-Butene to 1-Butene Isomerization | Optimal temperature (500°C) yields suitable acidity and high surface area, maximizing 1-butene yield. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for Butene Isomers

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Differentiation and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical method for the separation and identification of volatile compounds, making it highly suitable for the analysis of butene isomers. wikipedia.org This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. nist.gov

In a typical GC-MS analysis of a butene mixture, the sample is first vaporized and introduced into the gas chromatograph. The isomers are then separated based on their differential interactions with the stationary phase of the capillary column. wikipedia.org The retention time, the time it takes for a compound to travel through the column, is a key parameter for initial identification. For instance, on a dimethylpolysiloxane (DMPS) phase, the elution order is often n-butane > 1,3-butadiene (B125203) > 1-butene (B85601), while on a 14% cyanopropylphenyl-86% dimethylpolysiloxane (CPPS-DMPS) phase, the order changes to 1,3-butadiene > 1-butene > n-butane. gwu.edu However, retention times alone may not be sufficient to distinguish between isomers with similar boiling points, such as isobutene and 1-butene, which can co-elute. gwu.edu

Following separation by the GC, the eluted isomers enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that serves as a molecular fingerprint. nist.gov While butene isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their differentiation. However, in some cases, the mass spectra can be very similar, necessitating careful analysis and often the use of reference spectra from established libraries for confident identification. gwu.edu The combination of retention time and mass spectrum provides a highly specific and reliable method for both qualitative identification and quantitative analysis of butene isomers in a mixture, making GC-MS a "gold standard" for forensic substance identification and a crucial tool for assessing the purity of butene samples. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the detailed structural elucidation of molecules and for monitoring the kinetics of chemical reactions in real-time. jove.comnih.gov It provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net

For the structural differentiation of but-1-ene and (E)-but-2-ene, ¹H NMR spectroscopy is particularly informative. The chemical shifts (δ) and spin-spin coupling patterns of the protons are distinct for each isomer. In but-1-ene, the terminal vinyl protons exhibit characteristic chemical shifts and complex splitting patterns due to coupling with adjacent protons. docbrown.info In contrast, (E)-but-2-ene shows a simpler spectrum with a characteristic chemical shift for the trans-vicinal hydrogens on the double bond. The symmetry of (E)-but-2-ene results in fewer unique proton environments compared to but-1-ene. docbrown.info

Beyond static structural analysis, NMR spectroscopy is a powerful tool for monitoring reaction kinetics, such as the isomerization of butenes. nih.gov By acquiring spectra at different time intervals, the concentrations of reactants, intermediates, and products can be quantified, providing detailed insights into the reaction mechanism and rates. jove.com For example, in the isomerization of 1-¹³C-n-butane, ¹³C MAS NMR spectroscopy can be used to monitor the appearance of products like 2-¹³C-n-butane and ¹³C-isobutane over time. mdpi.com This capability to track individual chemical sites as a reaction progresses makes NMR an invaluable technique for studying the dynamics of butene isomerization and other chemical transformations. nih.gov

Table 2: Characteristic ¹H NMR Chemical Shifts (δ) for Butene Isomers

| Compound | Proton Environment | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| But-1-ene | H₂C= | ~4.9-5.1 | docbrown.info |

| =CH- | ~5.7-5.9 | docbrown.info | |

| -CH₂- | ~2.0-2.2 | docbrown.info | |

| (E)-But-2-ene | =CH- | ~5.58 | docbrown.info |

| -CH₃ | ~1.58 | docbrown.info |

Applications of Infrared (IR) and Raman Spectroscopy in Butene Isomer Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of butene isomers.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The position of the C=C double bond in butene isomers leads to distinct IR absorption bands. But-1-ene, being a terminal alkene, exhibits a characteristic C=C stretching vibration around 1640-1645 cm⁻¹. docbrown.info It also shows prominent C-H stretching vibrations for the RCH=CH₂ group between 3010 and 3095 cm⁻¹ and out-of-plane C-H bending vibrations around 905-995 cm⁻¹. docbrown.info In contrast, (E)-but-2-ene, an internal alkene, has a C=C stretching frequency that can be weak or absent in the IR spectrum due to the symmetry of the molecule, which results in a small or zero change in the dipole moment during the vibration. docbrown.info However, (E)-but-2-ene displays a characteristic C-H out-of-plane bending vibration for the trans R₁CH=CHR₂ group in the range of 960-980 cm⁻¹. docbrown.info The region of the IR spectrum from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions that is unique to each isomer and can be used for definitive identification. docbrown.infodocbrown.info

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. A key advantage of Raman spectroscopy is that vibrations that are weak or inactive in the IR spectrum, such as the C=C stretch in the highly symmetric (E)-but-2-ene, are often strong in the Raman spectrum. optica.org This is because Raman activity depends on a change in the polarizability of the molecule during a vibration. Studies have shown that the Raman spectra of gaseous and liquid cis- and trans-2-butene are distinct and can be used for their identification and the assignment of their fundamental vibrational frequencies. optica.org For example, the nearly equal frequencies observed in the Raman and IR spectra for some vibrations in trans-2-butene must belong to different species, as coincidences are forbidden by the selection rules for a molecule with a center of symmetry. optica.org

Table 3: Key Vibrational Frequencies (cm⁻¹) for Butene Isomers

| Vibrational Mode | But-1-ene | (E)-But-2-ene | Spectroscopic Technique | Reference |

|---|---|---|---|---|

| C=C Stretch | ~1640-1645 | Weak/Absent in IR, Present in Raman | IR, Raman | docbrown.infodocbrown.info |

| =C-H Stretch | ~3010-3095 | ~3010-3040 | IR | docbrown.infodocbrown.info |

| C-H Out-of-Plane Bend (trans) | N/A | ~960-980 | IR | docbrown.info |

| =CH₂ Out-of-Plane Bend | ~905-995 | N/A | IR | docbrown.info |

High-Resolution Chromatographic Separations of Butene Isomers

High-resolution chromatographic techniques are essential for the effective separation of butene isomers, which often have very similar physical properties. Gas chromatography (GC), as discussed previously, is a primary method for this purpose. The choice of the stationary phase in the GC column is critical for achieving optimal separation. Different stationary phases, such as dimethylpolysiloxane (DMPS) and cyanopropylphenyl-dimethylpolysiloxane (CPPS-DMPS), exhibit varying selectivities for butene isomers, leading to different elution orders. gwu.edu

High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of butene derivatives, particularly when dealing with less volatile or thermally sensitive compounds. For example, the cis and trans isomers of 2-butene-1,4-diol (B106632) have been successfully separated using HPLC with chiral columns like (S,S)-Whelk-O 1 and ChiraSpher. nih.govnih.gov The mobile phase composition, including the type and amount of modifiers, significantly influences the resolution of the isomers. nih.govnih.gov In one study, a resolution of 2.61 was achieved for the isomers of 2-butene-1,4-diol on an (S,S)-Whelk-O 1 column using a mobile phase of hexane-ethanol (97:3, v/v). nih.govnih.gov While not directly separating but-1-ene and (E)-but-2-ene, these studies demonstrate the capability of high-resolution liquid chromatography to resolve geometric isomers of butene derivatives. The coupling of HPLC with mass spectrometry (LC-MS) further enhances the analytical power by providing mass information for the separated isomers, aiding in their definitive identification. nih.gov

Table 4: High-Resolution Chromatographic Separation of Butene Derivatives

| Technique | Analytes | Column | Mobile Phase / Carrier Gas | Key Finding | Reference |

|---|---|---|---|---|---|

| HPLC | cis/trans-2-butene-1,4-diol | (S,S)-Whelk-O 1 | Hexane-ethanol (97:3, v/v) | Resolution of 2.61 achieved. | nih.govnih.gov |

| GC | C4 Hydrocarbons | CPPS-DMPS | Helium | Elution order: 1,3-butadiene > 1-butene > n-butane. | gwu.edu |

| GC | C4 Hydrocarbons | DMPS | Helium | Elution order: n-butane > 1,3-butadiene > 1-butene. | gwu.edu |

Theoretical and Computational Chemistry Approaches to Butene Isomers

Quantum Chemical Calculations of Butene Isomers and Reaction Intermediates

Quantum chemical calculations are fundamental to understanding the behavior of butene isomers. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energies of molecules, including transient species like reaction intermediates and transition states.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO can be considered the "valence electrons" of the pi system, representing the most easily donated electrons. masterorganicchemistry.com Conversely, the LUMO is the lowest-energy unoccupied orbital and acts as an electron acceptor. masterorganicchemistry.com The energy gap between the HOMO and LUMO is a critical factor; a smaller gap generally indicates higher reactivity. slideshare.net

In the context of butene isomers, FMO theory helps to explain their relative reactivities in various chemical transformations. For instance, in reactions where the butene acts as a nucleophile (electron donor), its reactivity is governed by the energy of its HOMO. masterorganicchemistry.comslideshare.net The interaction between the HOMO of a butene isomer and the LUMO of an electrophile (electron acceptor) drives the reaction. slideshare.net Computational studies have shown that the electronic structure, particularly the delocalization of the HOMO, can differ between isomers, influencing their reactivity. researchgate.net

The energy of the HOMO and LUMO orbitals can be calculated using quantum chemical methods. These calculations provide a quantitative basis for comparing the reactivity of but-1-ene and (E)-but-2-ene. The energy levels of the frontier orbitals can also be used to construct molecular orbital diagrams, which visually represent the electronic structure and help in understanding reaction mechanisms. researchgate.net

Interactive Data Table: Calculated Frontier Orbital Energies for Butene Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| but-1-ene | -9.58 | 0.82 | 10.40 |

| (E)-but-2-ene | -9.13 | 0.95 | 10.08 |

Note: These values are illustrative and can vary depending on the computational method and basis set used.

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org Quantum chemical calculations are employed to locate and characterize the geometry and energy of these transition states for butene transformations, such as isomerization.

The isomerization of but-1-ene to the more stable (E)-but-2-ene is a well-studied reaction. Computational studies, often using Density Functional Theory (DFT), have been used to map out the potential energy surface for this transformation. rsc.org These calculations reveal the energy barriers (activation energies) and the structures of the intermediates and transition states involved. rsc.org For example, in acid-catalyzed isomerization, the mechanism can involve the formation of a carbocation intermediate. The stability of this intermediate plays a crucial role in determining the reaction pathway and the distribution of products.

The reaction mechanism for the skeletal isomerization of 1-butene (B85601) to isobutene on zeolite catalysts has been investigated using the ONIOM method, which combines high-level quantum mechanics with lower-level molecular mechanics. rsc.org These studies show that the reaction proceeds through a monomolecular pathway involving key intermediates like 2-butoxide and isobutoxide. rsc.org The calculated activation energies for the different steps in the reaction provide insight into the rate-determining step. For instance, the conversion of the 2-butoxide intermediate to the isobutoxide intermediate often has a high activation barrier. rsc.org

The energetics of the transition states and intermediates for the isomerization of 1-butene to isobutene on different zeolite catalysts have been calculated and are presented in the table below. rsc.org

Interactive Data Table: Energetics of 1-Butene Isomerization on Zeolites (kcal/mol)

| Zeolite | Transition State 1 (TS1) | Intermediate 1 (INT1) | Transition State 2 (TS2) | Intermediate 2 (INT2) | Transition State 3 (TS3) |

| HZSM-23 | 11.2 | - | 35.1 | - | 28.9 |

| HZSM-48 | 20.1 | - | - | - | - |